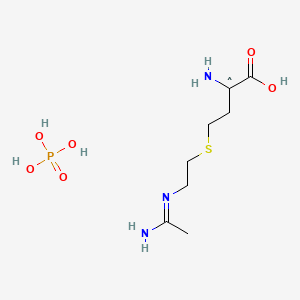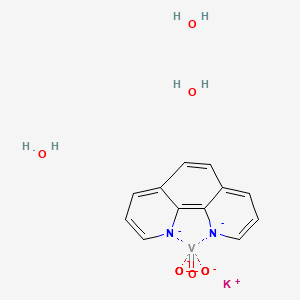
bpV(phen)(PotassiumHydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
bpV(phen)(PotassiumHydrate), also known as bisperoxovanadium (phenanthroline) potassium hydrate, is a bisperoxovanadium compound. It is known for its ability to inhibit various protein tyrosine phosphatases, with a particular selectivity for phosphatase and tensin homolog (PTEN). This compound has a molecular formula of C12H8N2O5V • K+ (H2O)3 and a molecular weight of 404.3 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bpV(phen)(PotassiumHydrate) involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of 1,10-phenanthroline. The reaction is typically carried out in an aqueous medium, followed by the addition of potassium hydroxide to form the potassium salt. The resulting product is then crystallized to obtain bpV(phen)(PotassiumHydrate) in its pure form .
Industrial Production Methods
Industrial production of bpV(phen)(PotassiumHydrate) follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions
bpV(phen)(PotassiumHydrate) undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions due to the presence of vanadium in its structure.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The phenanthroline ligand can be substituted with other ligands under specific conditions
Common Reagents and Conditions
Common reagents used in reactions with bpV(phen)(PotassiumHydrate) include hydrogen peroxide, potassium hydroxide, and various organic ligands. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome .
Major Products
The major products formed from reactions involving bpV(phen)(PotassiumHydrate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield vanadium oxides, while substitution reactions can produce various ligand-substituted vanadium complexes .
Wissenschaftliche Forschungsanwendungen
bpV(phen)(PotassiumHydrate) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a reagent in the synthesis of other compounds.
Biology: The compound is employed in studies involving protein tyrosine phosphatases and their role in cellular signaling pathways.
Medicine: bpV(phen)(PotassiumHydrate) is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to insulin signaling and cancer.
Industry: It is used in the development of new materials and as a component in various industrial processes .
Wirkmechanismus
bpV(phen)(PotassiumHydrate) exerts its effects primarily by inhibiting protein tyrosine phosphatases, including PTEN. This inhibition leads to the activation of insulin receptor kinase and promotes downstream signaling pathways, such as the PI3-kinase pathway. The compound also has anti-inflammatory effects and can modulate oxidative stress-induced cellular injury .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
bpV(pic): Another bisperoxovanadium compound with similar inhibitory effects on protein tyrosine phosphatases.
VO-OHpic: A vanadium-based compound with potent phosphatase inhibitory activity.
1,10-Phenanthroline: A ligand used in the synthesis of various metal complexes, including bpV(phen)(PotassiumHydrate)
Uniqueness
bpV(phen)(PotassiumHydrate) is unique due to its high selectivity for PTEN and its ability to activate insulin receptor kinase. This makes it a valuable tool in research related to insulin signaling and cancer therapy .
Eigenschaften
Molekularformel |
C12H14KN2O8V-5 |
|---|---|
Molekulargewicht |
404.29 g/mol |
IUPAC-Name |
potassium;oxovanadium;1,10-phenanthroline-1,10-diide;diperoxide;trihydrate |
InChI |
InChI=1S/C12H8N2.K.2O2.3H2O.O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;;;3*1H2;;/q-2;+1;2*-2;;;;; |
InChI-Schlüssel |
BYTARXWSMLTRNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.O.O.O.[O-][O-].[O-][O-].O=[V].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


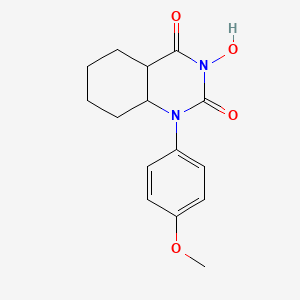

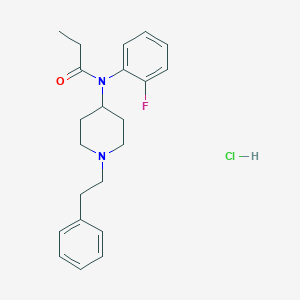
![(2,2'-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate](/img/structure/B15133776.png)
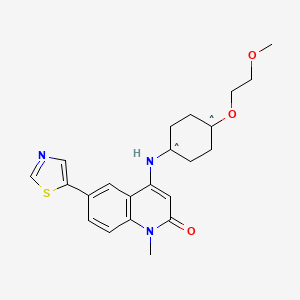

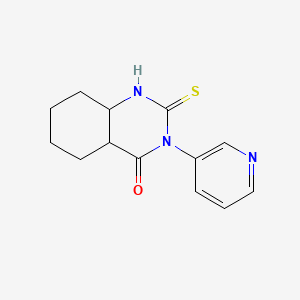
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B15133797.png)
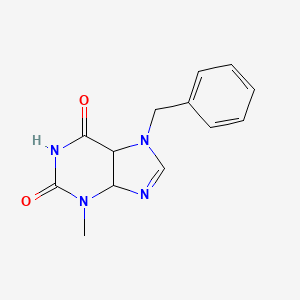
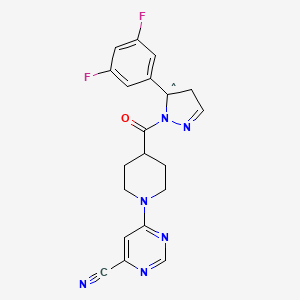

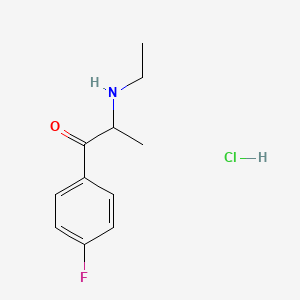
![[2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+)](/img/structure/B15133828.png)
